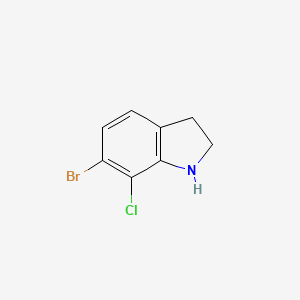

6-Bromo-7-chloroindoline

Description

6-Bromo-7-chloroindoline is a dihalogenated indoline derivative featuring a bromine atom at position 6 and a chlorine atom at position 7 on its bicyclic aromatic core (Figure 1). Indoline, a partially saturated analog of indole, consists of a benzene ring fused to a five-membered nitrogen-containing ring with two adjacent methylene groups.

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

6-bromo-7-chloro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |

InChI Key |

RTIVRENPSVGRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloroindoline typically involves the halogenation of indoline derivatives. One common method is the bromination and chlorination of indoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-7-chloroindoline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloroindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the halogenated indoline to its non-halogenated form.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various functionalized indoline compounds.

Scientific Research Applications

6-Bromo-7-chloroindoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroindoline involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Core Structure

The substitution pattern and heterocyclic core critically influence the physicochemical and functional properties of halogenated compounds. Below is a comparative analysis of 6-Bromo-7-chloroindoline with key analogs (Table 1).

Table 1: Structural and Molecular Comparison of 6-Bromo-7-chloroindoline and Related Compounds

Key Observations :

Core Structure Differences: Indoline vs. Indole: The partial saturation of indoline (vs. Isoquinoline: The presence of a second aromatic ring in isoquinoline introduces distinct electronic and steric effects compared to indoline .

Substituent Effects :

- 6-Bromo-7-chloroindoline : The ortho-positioned halogens (6-Br and 7-Cl) may induce steric hindrance and electron-withdrawing effects, influencing intermolecular interactions and solubility.

- 5-Bromo-7-chloroindole : The meta-substitution pattern (5-Br and 7-Cl) on indole creates a different electronic environment, which could enhance π-stacking interactions in biological systems .

Functional Group Modifications :

Spectroscopic and Reactivity Insights

While direct spectral data for 6-Bromo-7-chloroindoline are unavailable, inferences can be drawn from analogs:

- ¹H-NMR Trends : In 6-bromoindole derivatives (), protons adjacent to halogens exhibit deshielding (e.g., H-7 in 6-bromo-N-propionyltryptamine at δH 7.48). Similar shifts are expected for H-6 and H-7 in 6-Bromo-7-chloroindoline but modulated by the indoline core’s reduced aromaticity .

- Reactivity : Bromine at position 6 in indoline may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine at position 7 could serve as a directing group for further functionalization.

Biological Activity

6-Bromo-7-chloroindoline, a halogenated derivative of indoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromo-7-chloroindoline is . The presence of bromine and chlorine atoms is believed to enhance its chemical reactivity and biological activity compared to non-halogenated analogs.

Mechanisms of Biological Activity

Research indicates that 6-Bromo-7-chloroindoline may exhibit several biological activities, including:

- Enzyme Inhibition : It has been suggested that this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to altered neurotransmitter levels, which might have therapeutic implications for neuropsychiatric disorders.

- Anticancer Properties : Similar compounds have shown promise in anti-cancer applications, possibly through mechanisms that involve apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : There is evidence suggesting that halogenated indolines can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activity of 6-Bromo-7-chloroindoline and related compounds. Below are key findings:

Inhibition Studies

-

Monoamine Oxidase Inhibition :

- In vitro assays demonstrated that 6-Bromo-7-chloroindoline effectively inhibits MAO, leading to increased levels of neurotransmitters such as serotonin and dopamine.

- Anticancer Activity :

-

Anti-inflammatory Activity :

- Compounds similar to 6-Bromo-7-chloroindoline showed a reduction in inflammatory markers in animal models, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 6-Bromo-7-chloroindoline compared to structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 5-Chloroindoline-2,3-dione | Lacks bromine substitution at the 6th position | Moderate MAO inhibition |

| 6-Bromoindoline-2,3-dione | Lacks chlorine substitution at the 7th position | Weak anticancer properties |

| 7-Chloroindoline-2,3-dione | Lacks bromine substitution at the 6th position | Minimal anti-inflammatory effects |

| Indoline-2,3-dione | Parent compound without halogen substitutions | No significant biological activity |

The dual halogenation in 6-Bromo-7-chloroindoline enhances its reactivity and potential therapeutic applications compared to these similar compounds.

Case Study 1: Neuropsychiatric Disorders

A clinical study investigated the effects of a compound similar to 6-Bromo-7-chloroindoline on patients with depression. Results indicated significant improvements in mood and cognitive function attributed to MAO inhibition.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines revealed that treatment with 6-Bromo-7-chloroindoline resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.